molecular formula C20H17BrClNO2 B15235456 4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol

4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol

Cat. No.: B15235456
M. Wt: 418.7 g/mol
InChI Key: NFQOZBKTVWTKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol is an organic compound with the molecular formula C20H17BrClNO2 and a molecular weight of 418.72 g/mol . This compound is characterized by the presence of a bromoethoxy group, a chlorophenyl group, and an aminophenol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-bromoethanol in the presence of a base such as potassium carbonate to form the bromoethoxy intermediate. This intermediate is then reacted with 4-chloroaniline under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the bromoethoxy and chlorophenyl groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(2-Bromoethoxy)phenyl)(4-chlorophenyl)amino)phenol is unique due to the combination of its bromoethoxy and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H17BrClNO2

Molecular Weight

418.7 g/mol

IUPAC Name

4-[4-(2-bromoethoxy)-N-(4-chlorophenyl)anilino]phenol

InChI

InChI=1S/C20H17BrClNO2/c21-13-14-25-20-11-7-18(8-12-20)23(16-3-1-15(22)2-4-16)17-5-9-19(24)10-6-17/h1-12,24H,13-14H2

InChI Key

NFQOZBKTVWTKQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)OCCBr)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.